molecular formula C12H8N2O5S B4866428 2-(2,4-Dinitrophenyl)sulfanylphenol

2-(2,4-Dinitrophenyl)sulfanylphenol

Cat. No.: B4866428
M. Wt: 292.27 g/mol
InChI Key: MIDCRWKQEQRTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitrophenyl)sulfanylphenol is an organic compound with the molecular formula C12H8N2O5S It is a derivative of phenol, where the phenol group is substituted with a 2,4-dinitrophenyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)sulfanylphenol typically involves the nitration of phenol followed by sulfonation. One common method involves the following steps :

    Nitration: Phenol is nitrated using a mixture of sulfuric acid and nitric acid to produce 2,4-dinitrophenol.

    Sulfonation: The 2,4-dinitrophenol is then reacted with a sulfonating agent, such as sulfuric acid, to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-(2,4-Dinitrophenyl)sulfanylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)sulfanylphenol involves its ability to interact with various molecular targets. The compound can act as an uncoupling agent, disrupting oxidative phosphorylation in mitochondria. This leads to the dissipation of the proton gradient, resulting in the generation of heat instead of ATP . The molecular targets include enzymes involved in the electron transport chain and other mitochondrial proteins .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A well-known uncoupling agent with similar properties but lacks the sulfanyl group.

    2,4-Dinitroanisole: Similar structure but with a methoxy group instead of a phenol group.

    2,4-Dinitrobenzoic acid: Contains a carboxyl group instead of a phenol group.

Uniqueness

2-(2,4-Dinitrophenyl)sulfanylphenol is unique due to the presence of both the 2,4-dinitrophenyl and sulfanyl groups. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5S/c15-10-3-1-2-4-12(10)20-11-6-5-8(13(16)17)7-9(11)14(18)19/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDCRWKQEQRTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.